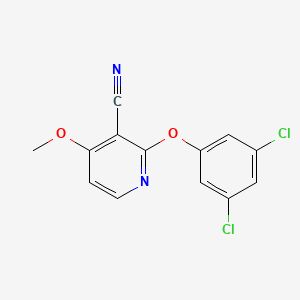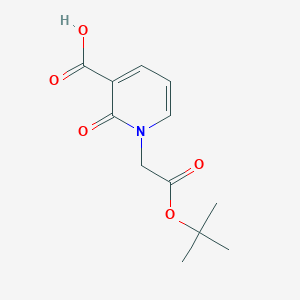
1-(2-(tert-Butoxy)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(tert-Butoxy)-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.254. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(tert-Butoxy)-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(tert-Butoxy)-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerchemie
Diese Verbindung wurde bei der kontrollierten Ringöffnungs-Polymerisation von N-(3-tert-Butoxy-3-oxopropyl)-Glycin-abgeleiteten N-Carboxyanhydriden für wohldefinierte peptoidbasierte Polycarbonsäuren verwendet . Polypeptoide, die Carbonsäuregruppen am N-Substituenten tragen, sind nützliche Bausteine für den Aufbau von peptidomimetischen supramolekularen Anordnungen mit stimuli-responsiven Eigenschaften .
Synthetische organische Chemie
Tertiäre Butylester, wie diese Verbindung, finden breite Anwendung in der synthetischen organischen Chemie . Es wurde eine einfache Methode zur direkten Einführung der tert-Butoxycarbonylgruppe in eine Vielzahl organischer Verbindungen unter Verwendung von Durchfluss-Mikroreaktorsystemen entwickelt .
Arzneimittelsynthese
Ein effektiver Ansatz zur Trennung von chiralem (2 S,4 S)-1- (tert -Butoxycarbonyl)-4- (Methoxymethyl) pyrrolidin-2-carbonsäure ((2 S,4 S)-TBMP)) aus einem Gemisch von (2 S,4 S)-TBMP und (2 S,4 R)-1- (tert -Butoxycarbonyl)-4- (Methoxymethyl) pyrrolidin-2-carbonsäure ((2 S,4 R)-TBMP), einem wichtigen Zwischenprodukt für das Anti-HCV-Arzneimittel Velpatasvir, wurde erstmals entwickelt .
Biomimetische Polymere
Biomimetische Polymere gewinnen zunehmend an Popularität und werden für ihre Biokompatibilität, stimuli-responsiven Eigenschaften und Ähnlichkeit zu chemischen Motiven, die in der Natur vorkommen, geschätzt . Als strukturelles Nachahmungsprodukt von Polypeptiden werden N-substituierte Polyglycine oder Polypeptoide zunehmend als eine neue Klasse von Biopolymeren für verschiedene Anwendungen untersucht .
Sensorik und Gewebekultur
Es wurden erhebliche Fortschritte sowohl in der Zugänglichkeit biomimetischer Polymere als auch in der Anwendung dieser Polymere in Bereichen von der Sensorik und Gewebekultur bis hin zur Arzneimittelverabreichung erzielt .
Kontrollierte Ringöffnungs-Polymerisation
Es ist wünschenswert, die kontrollierte Ringöffnungs-Polymerisation von R-NCA-Monomeren mit funktionellen N-Substituenten zu entwickeln, um den Zugang zu wohldefinierten Polypeptoiden zu ermöglichen, die einen quantitativen Gehalt an funktionellen Seitenketten und eine einstellbare Polymerkettenlänge aufweisen .
Wirkmechanismus
Target of Action
It is known that tert-butyloxycarbonyl-protected amino acids (boc-aails) are used as starting materials in dipeptide synthesis . This suggests that the compound may interact with amino acids or proteins in the body.
Mode of Action
The compound’s mode of action is likely related to its role in dipeptide synthesis. The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. This process is part of the broader protein synthesis pathway, which is crucial for many biological functions, including cell growth and repair .
Pharmacokinetics
The compound’s solubility and reactivity suggest that it may be well-absorbed and distributed in the body .
Result of Action
The compound’s action results in the formation of dipeptides, which are crucial components of proteins. Proteins play a wide variety of roles in the body, from providing structural support to cells, to acting as enzymes that facilitate biochemical reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability. Additionally, the presence of other compounds, such as glucose and citric acid, can also influence its action .
Safety and Hazards
The safety and hazards of this compound would depend on its exact structure and properties. In general, care should be taken when handling organic compounds, especially those with reactive functional groups. Protective equipment should be worn and reactions should be carried out in a well-ventilated area .
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. For example, if used as a protecting group in organic synthesis, research could focus on developing more efficient methods for its introduction and removal . If used as a building block in the synthesis of more complex molecules, research could focus on exploring its reactivity and potential applications .
Eigenschaften
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17/h4-6H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJFZGVOHCGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

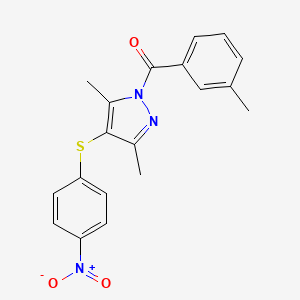
![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

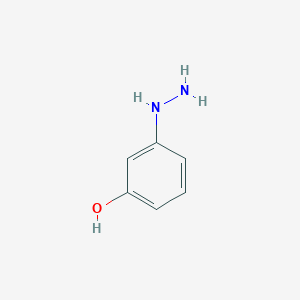
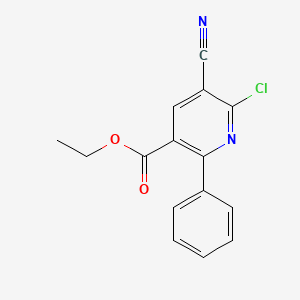



![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)
